molecular formula C15H14Cl2N4O B2688706 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396686-27-3

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2688706
CAS No.: 1396686-27-3
M. Wt: 337.2
InChI Key: SNJUQYUXDLMIHS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups at the 2 and 5 positions, and a pyrimidinyl group at the 4 position, which is further substituted with a pyrrolidinyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Pyrrolidine: The pyrimidine ring is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.

    Formation of Benzamide: The dichlorobenzamide core is synthesized separately, often through the reaction of 2,5-dichlorobenzoic acid with an amine.

    Coupling Reaction: Finally, the pyrimidinyl-pyrrolidinyl intermediate is coupled with the dichlorobenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can serve as a tool for probing biological systems and understanding the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(4-pyrimidinyl)benzamide: Lacks the pyrrolidinyl group, which may affect its binding affinity and specificity.

    N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide: Lacks the dichloro substitution, potentially altering its chemical reactivity and biological activity.

    2,5-dichloro-N-(pyrimidin-4-yl)benzamide: Lacks both the pyrrolidinyl group and the specific substitution pattern, which may significantly impact its properties.

Uniqueness

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which combines the electronic effects of the dichloro groups with the steric and electronic properties of the pyrimidinyl and pyrrolidinyl groups. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(17)11(7-10)15(22)20-13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJUQYUXDLMIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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